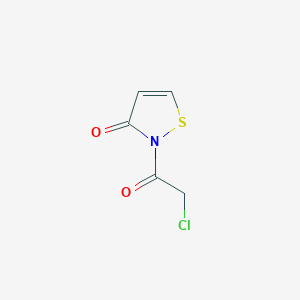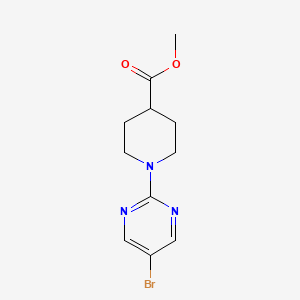![molecular formula C12H16FNO B1451524 3-[(4-Fluorobenzyl)oxy]piperidine CAS No. 933736-19-7](/img/structure/B1451524.png)
3-[(4-Fluorobenzyl)oxy]piperidine
Descripción general
Descripción
“3-[(4-Fluorobenzyl)oxy]piperidine” is a heterocyclic organic compound with the chemical formula C12H16FNO . It is a part of a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of “3-[(4-Fluorobenzyl)oxy]piperidine” is C12H16FNO . The SMILES string representation is Fc1cccc(COC2CCNCC2)c1 . The InChI string is 1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H .Aplicaciones Científicas De Investigación
Neuroscience Research
3-[(4-Fluorobenzyl)oxy]piperidine derivatives have been explored for their potential in neuroscience research, particularly in the study of neurological disorders and cognitive functions. They are used to understand the role of neurotransmitters and receptors in the brain, and have implications in the development of treatments for diseases like Alzheimer’s and Parkinson’s .
Pharmacology
In pharmacology, this compound is utilized for its activity in various signaling pathways. It has been studied for its therapeutic potential against different types of cancers, acting as a clinical agent when treated alone or in combination with novel drugs. It affects crucial signaling pathways essential for the establishment of cancers .
Biochemistry
3-[(4-Fluorobenzyl)oxy]piperidine plays a role in proteomics research. It’s used in the study of protein interactions and functions, which is fundamental in understanding cellular processes and disease mechanisms. This compound aids in the identification of protein markers for diseases and the development of targeted therapies .
Medicinal Chemistry
This compound is part of the benzoylpiperidine fragment, a privileged structure in medicinal chemistry. It’s present in bioactive molecules with therapeutic and diagnostic properties, including anti-cancer, anti-psychotic, and neuroprotective agents. It serves as a reliable chemical frame in drug design due to its metabolic stability .
Organic Synthesis
In organic synthesis, 3-[(4-Fluorobenzyl)oxy]piperidine is used as a building block for constructing complex molecules. It’s involved in reactions leading to various piperidine derivatives, which are important synthetic fragments for drug design. The development of cost-effective methods for synthesizing these derivatives is a significant area of research .
Analytical Chemistry
This compound is utilized in analytical chemistry for the development of assays and analytical methods. It’s used to quantify neurotransmitter levels, understand pharmacokinetics, and study the metabolism of pharmaceuticals. Its role in the development of analytical techniques is crucial for quality control and drug development processes .
Mecanismo De Acción
Target of Action
The primary target of 3-[(4-Fluorobenzyl)oxy]piperidine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the formation of beta-amyloid peptide.
Biochemical Pathways
It is known that piperidine, a class of compounds to which 3-[(4-fluorobenzyl)oxy]piperidine belongs, can influence several crucial signaling pathways involved in cancer progression, such as nf-κb and pi3k/akt .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHAEIWKSVRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663016 | |
| Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933736-19-7 | |
| Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)

![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)

![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)




